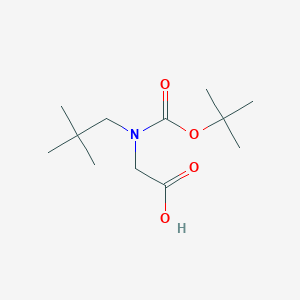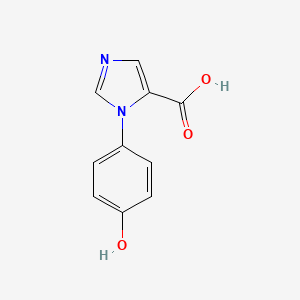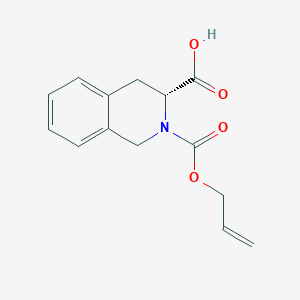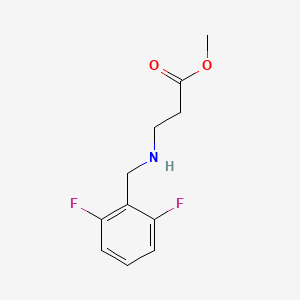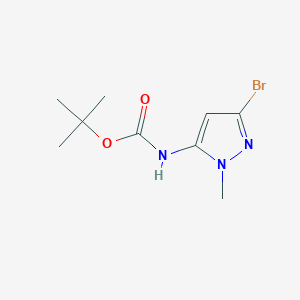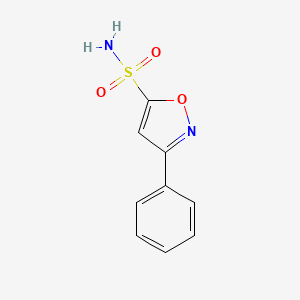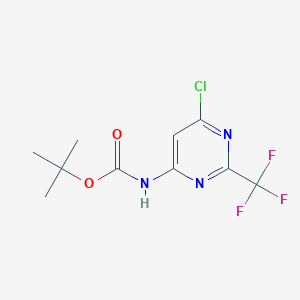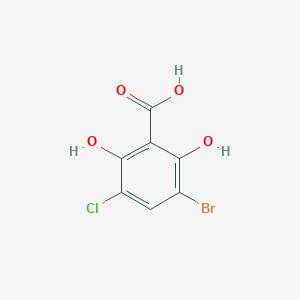
4-(2-Bromoethenyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethenyl)-3-methylphenol is an organic compound that features a bromine atom attached to an ethenyl group, which is further connected to a phenol ring with a methyl substituent
Méthodes De Préparation
The synthesis of 4-(2-Bromoethenyl)-3-methylphenol typically involves the bromination of 3-methylphenol followed by a subsequent reaction with an ethenyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
4-(2-Bromoethenyl)-3-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition: The ethenyl group can participate in addition reactions with various electrophiles or nucleophiles, leading to the formation of addition products.
Applications De Recherche Scientifique
4-(2-Bromoethenyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethenyl)-3-methylphenol involves its interaction with molecular targets through its bromine and ethenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electrophilic aromatic substitution, nucleophilic addition, and radical-mediated processes.
Comparaison Avec Des Composés Similaires
4-(2-Bromoethenyl)-3-methylphenol can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in having a bromine atom attached to an aromatic ring, but differs in the presence of an acetic acid group instead of an ethenyl group.
4-Bromo-2-methylphenol: Similar in having a bromine atom and a methyl group on the phenol ring, but lacks the ethenyl group.
4-(2-Bromoethenyl)phenol: Similar in having a bromine atom and an ethenyl group, but lacks the methyl substituent on the phenol ring.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
4-[(E)-2-bromoethenyl]-3-methylphenol |
InChI |
InChI=1S/C9H9BrO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-6,11H,1H3/b5-4+ |
Clé InChI |
SBMHYBPBIARMPP-SNAWJCMRSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O)/C=C/Br |
SMILES canonique |
CC1=C(C=CC(=C1)O)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


